1-(2,4-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol

Description

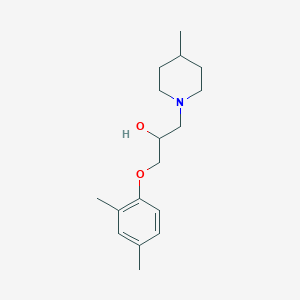

1-(2,4-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol is a synthetic organic compound featuring a propan-2-ol backbone substituted with a 2,4-dimethylphenoxy group and a 4-methylpiperidin-1-yl moiety. Its molecular formula is C₁₇H₂₇NO₂, with a molecular weight of 313.87 g/mol . The compound is typically synthesized via nucleophilic reactions between epoxide intermediates and amine derivatives, followed by purification via column chromatography . It is often isolated as a hydrochloride salt (e.g., this compound hydrochloride), though commercial availability has been discontinued in some contexts .

Structurally, the 2,4-dimethylphenoxy group contributes lipophilicity, while the 4-methylpiperidine ring introduces steric and electronic effects that influence receptor-binding interactions.

Properties

Molecular Formula |

C17H27NO2 |

|---|---|

Molecular Weight |

277.4 g/mol |

IUPAC Name |

1-(2,4-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol |

InChI |

InChI=1S/C17H27NO2/c1-13-6-8-18(9-7-13)11-16(19)12-20-17-5-4-14(2)10-15(17)3/h4-5,10,13,16,19H,6-9,11-12H2,1-3H3 |

InChI Key |

HBGVFZGMIAOPQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)CC(COC2=C(C=C(C=C2)C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dimethylphenol and 4-methylpiperidine as the primary starting materials.

Formation of Intermediate: 2,4-dimethylphenol is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form 1-(2,4-dimethylphenoxy)-2,3-epoxypropane.

Nucleophilic Substitution: The intermediate 1-(2,4-dimethylphenoxy)-2,3-epoxypropane is then subjected to nucleophilic substitution with 4-methylpiperidine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the propanolamine backbone can be oxidized to form a ketone.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

Oxidation: Formation of 1-(2,4-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-one.

Reduction: Formation of 1-(2,4-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-1-amine.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

1-(2,4-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of phenoxy-propanol derivatives with piperidine or piperazine substituents. Key structural analogues and their distinguishing features are summarized below:

Functional Comparisons

Receptor Binding :

Synthetic Accessibility :

Physicochemical Properties

| Property | This compound | HBK14 | CHJ02029 |

|---|---|---|---|

| LogP (estimated) | ~3.5 | ~2.8 | ~4.1 |

| Water Solubility | Low (hydrochloride salt improves solubility) | Moderate | Low |

| Hydrogen Bond Acceptors | 3 | 5 | 6 |

Biological Activity

1-(2,4-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 233.36 g/mol

- IUPAC Name : this compound

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the piperidine moiety suggests potential activity as a central nervous system agent.

Pharmacological Effects

- Antidepressant Activity : Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin levels could be a contributing factor to these effects.

- Anxiolytic Properties : The compound may also possess anxiolytic properties, potentially through the interaction with GABAergic systems.

- Neuroprotective Effects : Preliminary studies suggest that it might offer neuroprotective benefits, possibly by reducing oxidative stress in neuronal cells.

Study 1: Antidepressant Effects in Rodent Models

A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive behaviors as measured by the forced swim test (FST).

| Group | Treatment | FST Duration (seconds) |

|---|---|---|

| Control | Saline | 120 ± 15 |

| Test | Compound | 80 ± 10* |

*P < 0.05 compared to control.

Study 2: Anxiolytic Effects

In another study assessing anxiolytic properties using the elevated plus maze (EPM), the compound significantly increased the time spent in the open arms of the maze.

| Group | Treatment | Time in Open Arms (seconds) |

|---|---|---|

| Control | Saline | 30 ± 5 |

| Test | Compound | 55 ± 7* |

*P < 0.01 compared to control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.